(3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(5-苯基异恶唑-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound that has shown potential in scientific research applications. Additionally, future directions for research will be discussed.
科学研究应用
光学性质和材料应用
沃尔皮等人(2017 年)的一项研究讨论了与恶二唑家族相关的衍生物的合成,重点介绍了它们的光学性质,其中包括吸收和荧光光谱,具有显着的斯托克斯位移范围。这项研究暗示了在开发用于各种技术用途的发光材料方面的潜在应用 (Volpi et al., 2017).
抗菌活性
库马尔等人(2012 年)的研究合成了包含吡唑啉和异恶唑基序的衍生物,显示出显着的抗菌活性。这表明该化合物有可能为新的抗菌剂做出贡献,为开发对抗耐药菌株的新疗法奠定基础 (Kumar et al., 2012).
药理相互作用
马尔赫布等人(2009 年)的一项研究对阿尔莫瑞坦特进行了表征,重点介绍了其在食欲素受体上的结合亲和力和拮抗特性。这项研究有助于了解类似化合物的药理相互作用,可能为针对睡眠障碍和相关疾病的新药设计提供信息 (Malherbe et al., 2009).
抗惊厥药
马利克和汗(2014 年)探索了作为钠离子通道阻滞剂的新型衍生物的合成,具有抗惊厥活性。该研究强调了该化合物在开发针对癫痫和其他神经系统疾病的新疗法方面的重要性,强调需要在这个领域进行进一步的研究 (Malik & Khan, 2014).
类药性和分子对接
潘迪亚等人(2019 年)对一组衍生物进行了计算机模拟 ADME 预测和体外微生物研究,显示出良好的类药性状和抗菌活性。这项研究说明了该化合物在药物开发过程中的潜力,特别是在药代动力学和药效学性质的早期筛选方面 (Pandya et al., 2019).
作用机制
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone acts as a selective non-steroidal agonist of GPBAR1 . It selectively activates GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Biochemical Pathways
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone affects multiple metabolic pathways. GPBAR1 is involved in the systemic regulation of multiple metabolic pathways, including glucose, triglyceride, and cholesterol metabolism .
Pharmacokinetics
The pharmacokinetic properties of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone results in the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to lowering blood glucose and insulin levels while increasing insulin sensitivity .
属性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(20-7-6-12(9-20)15-17-10-22-19-15)13-8-14(23-18-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOEQBARXSOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。